

Application Note: N-tert-Butyl-N-methylurea as a Sterically Directed Synthesis Module

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Compound of Interest

Compound Name: *N-tert-Butyl-N-methylurea*

CAS No.: 216142-80-2

Cat. No.: B14241093

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Executive Summary

N-tert-Butyl-N-methylurea is a 1,1-disubstituted urea derivative primarily utilized in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors (e.g., p38 MAP kinase inhibitors). Unlike simple ureas, the incorporation of the bulky tert-butyl group alongside a methyl substituent serves two critical functions:

- **Conformational Locking:** The steric bulk of the tert-butyl group restricts rotation around the N-C(O) bond, forcing the molecule into specific conformations that favor binding in hydrophobic pockets.
- **Metabolic Shielding:** The tert-butyl group is highly resistant to oxidative dealkylation (CYP450 metabolism), extending the in vivo half-life of the drug candidate.

This guide provides a validated protocol for the synthesis of this reagent and its subsequent application in Palladium-catalyzed cross-coupling reactions to generate biologically active N,N,N'-trisubstituted ureas.

Chemical Profile & Mechanistic Insight[1][2][3][4][5] Structural Advantages

The 1,1-disubstitution pattern creates a unique electronic and steric environment.

- **Nucleophilicity:** The unsubstituted NH₂ group remains nucleophilic, allowing for coupling with electrophiles (aryl halides, acyl chlorides, isocyanates).
- **Solubility:** The lipophilic tert-butyl group significantly enhances solubility in organic solvents (DCM, THF) compared to unsubstituted ureas, facilitating easier handling in library synthesis.

Mechanistic Pathway: The "Urea Transfer"

In drug design, this building block is often used to install the "urea tail" onto an aromatic scaffold. The most efficient method is Palladium-Catalyzed Buchwald-Hartwig Amidation, where the urea acts as the nucleophile.

Why not use isocyanates? While reacting an aniline with N-tert-butyl-N-methylcarbamoyl chloride is a valid route, the carbamoyl chloride is unstable and difficult to store. Using the stable urea (**N-tert-Butyl-N-methylurea**) as a coupling partner is operationally superior.

Experimental Protocols

Protocol A: Synthesis of N-tert-Butyl-N-methylurea

For cases where the reagent is not commercially available or high purity is required.

Objective: Synthesize 1-tert-butyl-1-methylurea from N-methyl-tert-butylamine using Carbonyldiimidazole (CDI) as a safe phosgene equivalent.

Materials:

- N-methyl-tert-butylamine (1.0 equiv)
- 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
- Ammonia (aqueous 25% or 7N in MeOH) (5.0 equiv)

- Dichloromethane (DCM) (anhydrous)
- Nitrogen atmosphere

Step-by-Step Procedure:

- Activation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with N₂. Add CDI (1.1 equiv) and anhydrous DCM (0.2 M concentration). Cool to 0°C.[1]
- Amine Addition: Add N-methyl-tert-butylamine (1.0 equiv) dropwise over 15 minutes. The solution may bubble (CO₂ release).
- Formation of Imidazolide: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours.
 - Checkpoint: TLC (50% EtOAc/Hex) should show consumption of the starting amine.
- Ammonolysis: Cool the mixture back to 0°C. Add the ammonia source (excess) rapidly. A white precipitate (imidazole byproduct) may form.[2]
- Work-up: Stir for 4 hours at RT. Dilute with DCM, wash with 1M HCl (to remove imidazole and unreacted amine), then saturated NaHCO₃ and brine.
- Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
- Purification: Recrystallize from Hexane/EtOAc if necessary.

Yield: Typically 85-92% (White crystalline solid).

Protocol B: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Application: Coupling the urea to an aryl halide to form a kinase inhibitor scaffold.

Reaction: Ar-Br + H₂N-C(=O)-N(Me)(tBu) → Ar-NH-C(=O)-N(Me)(tBu)

Materials:

- Aryl Bromide substrate (1.0 equiv)
- **N-tert-Butyl-N-methylurea** (1.2 equiv)
- Catalyst: Pd₂dba₃ (2.5 mol%)
- Ligand: Xantphos (5 mol%)
- Base: Cs₂CO₃ (1.5 equiv)
- Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

- Preparation: In a glovebox or under strict N₂ flow, charge a reaction vial with the Aryl Bromide, Urea reagent, Cs₂CO₃, Pd₂dba₃, and Xantphos.
- Solvation: Add degassed 1,4-Dioxane (0.15 M concentration relative to aryl bromide).
- Reaction: Seal the vial and heat to 100°C for 12–16 hours.
 - Note: The reaction mixture will turn from dark red to orange/brown.
- Filtration: Cool to RT. Filter the mixture through a pad of Celite, eluting with EtOAc.
- Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).

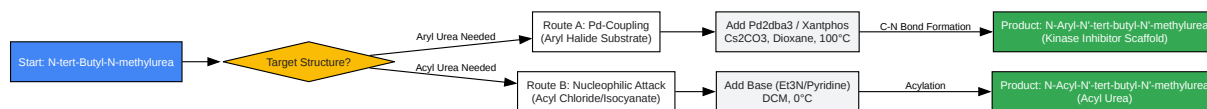
Self-Validating Checkpoint:

- ¹H NMR: Look for the disappearance of the broad NH₂ singlet (approx. 4.5-5.0 ppm) and the appearance of a downfield NH singlet (approx. 8.0-9.0 ppm) corresponding to the new Ar-NH-urea bond. The tert-butyl singlet (approx. 1.3 ppm) and N-methyl singlet (approx. 2.8 ppm) should remain distinct.

Visualized Workflows

Synthesis Logic Flow

The following diagram illustrates the critical decision points and reaction flow for using this building block.



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Caption: Decision matrix for utilizing **N-tert-Butyl-N-methylurea** in divergent synthetic pathways.

Data Summary & Troubleshooting

Parameter	Optimal Condition	Common Failure Mode	Correction
Solvent	1,4-Dioxane (Anhydrous)	Wet solvent kills catalyst	Distill dioxane over Na/benzophenone or use molecular sieves.
Base	Cs ₂ CO ₃	K ₂ CO ₃ (too weak)	Use Cesium Carbonate for better solubility and basicity in dioxane.
Temperature	100°C	< 80°C (Incomplete conversion)	Maintain reflux; ensure efficient stirring.
Stoichiometry	1.2 equiv Urea	1.0 equiv (Homocoupling of Ar-Br)	Excess urea drives the equilibrium and prevents Ar-Br side reactions.

References

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- Mechanistic Utility of t-Butyl Ureas
 - Ito, A., Muratake, H., & Shudo, K. (2010). "Novel Synthesis of Ureas: Application of t-Butylureas." *Chemical and Pharmaceutical Bulletin*.

Disclaimer: This protocol is intended for use by qualified research personnel only. Always consult the Safety Data Sheet (SDS) before handling reagents.

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